2-cyano-N-heptyl-2-({4-nitro-1H-imidazol-5-yl}hydrazono)acetamide
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Overview
Description
2-cyano-N-heptyl-2-({4-nitro-1H-imidazol-5-yl}hydrazono)acetamide is a complex organic compound that features a cyano group, a heptyl chain, and a nitro-imidazole moiety
Preparation Methods
The synthesis of 2-cyano-N-heptyl-2-({4-nitro-1H-imidazol-5-yl}hydrazono)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the nitro-imidazole intermediate, which is then reacted with hydrazine derivatives to form the hydrazono group.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
2-cyano-N-heptyl-2-({4-nitro-1H-imidazol-5-yl}hydrazono)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in research to understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-cyano-N-heptyl-2-({4-nitro-1H-imidazol-5-yl}hydrazono)acetamide involves its interaction with cellular targets, such as enzymes and receptors. The nitro-imidazole moiety can undergo bioreduction to form reactive intermediates that interact with DNA, leading to cytotoxic effects. The cyano group can also participate in electrophilic reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds include other nitro-imidazole derivatives, such as metronidazole and tinidazole. Compared to these compounds, 2-cyano-N-heptyl-2-({4-nitro-1H-imidazol-5-yl}hydrazono)acetamide has a unique combination of functional groups that may offer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H19N7O3 |
---|---|
Molecular Weight |
321.34 g/mol |
IUPAC Name |
(1E)-2-(heptylamino)-N-[(5-nitro-1H-imidazol-4-yl)amino]-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C13H19N7O3/c1-2-3-4-5-6-7-15-13(21)10(8-14)18-19-11-12(20(22)23)17-9-16-11/h9,19H,2-7H2,1H3,(H,15,21)(H,16,17)/b18-10+ |
InChI Key |
KAMXKAHUMJFRCQ-VCHYOVAHSA-N |
Isomeric SMILES |
CCCCCCCNC(=O)/C(=N/NC1=C(NC=N1)[N+](=O)[O-])/C#N |
Canonical SMILES |
CCCCCCCNC(=O)C(=NNC1=C(NC=N1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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